4-Diisobutylsulfamoyl-benzoic acid

Description

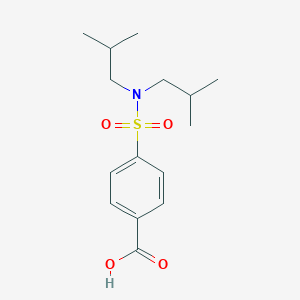

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-11(2)9-16(10-12(3)4)21(19,20)14-7-5-13(6-8-14)15(17)18/h5-8,11-12H,9-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMWIDCANKNKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347553 | |

| Record name | 4-Diisobutylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-81-0 | |

| Record name | 4-Diisobutylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Diisobutylsulfamoyl Benzoic Acid and Its Analogues

Classical and Modern Synthetic Routes to Sulfamoylbenzoic Acid Core Structures

The synthesis of the sulfamoylbenzoic acid scaffold, the central component of 4-Diisobutylsulfamoyl-benzoic acid, has been approached through various methodologies, evolving from traditional routes to more modern, efficient processes.

A classical approach involves a multi-step process beginning with toluene (B28343). researchgate.net This method first entails the sulfonation of toluene to produce p-toluenesulfonyl chloride. Subsequently, the methyl group of the toluenesulfonyl chloride is oxidized to form the carboxylic acid, yielding p-carboxybenzenesulfonyl chloride. researchgate.net This key intermediate, 4-(chlorosulfonyl)benzoic acid, is then reacted with a suitable amine to form the final sulfamoylbenzoic acid. researchgate.netsigmaaldrich.comnih.gov

More contemporary methods offer alternative pathways that can improve efficiency and yield. One such method begins with p-aminobenzoic acid. google.com In this process, the amino group is converted into a diazonium salt, which then undergoes a sulfonyl chlorination reaction to generate the p-carboxybenzenesulfonyl chloride intermediate. google.com This route is notable for its use of water as a reaction medium, presenting a greener alternative to traditional organic solvents. google.com Other modern strategies focus on the late-stage functionalization of benzoic acid derivatives through transition-metal-catalyzed C-H activation, which allows for direct introduction of functional groups at specific positions on the aromatic ring, though this is more common for derivatization than for the initial core synthesis. researchgate.netnih.gov

For instance, the synthesis of 2-sulfamoylbenzoic acid analogues often starts with commercially available esters like 2-sulfamoylbenzoic acid ethyl ester, which can then be coupled with various amines or other moieties. nih.gov Another patented process describes the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid starting from 2,4-dichloro trichloro benzyl, which is reacted with chlorosulfonic acid. The resulting sulfonyl chloride is then subjected to amination and acidification to yield the final product.

Targeted Synthesis of this compound

The specific synthesis of this compound generally proceeds through the reaction of the key intermediate, 4-(chlorosulfonyl)benzoic acid, with diisobutylamine (B89472). researchgate.net

A common synthetic pathway can be summarized as follows:

Formation of the Sulfonyl Chloride : A precursor such as p-toluic acid is chlorosulfonated. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the position para to the methyl group.

Oxidation : The methyl group of the resulting p-toluenesulfonyl chloride derivative is then oxidized to a carboxylic acid (-COOH). This two-step process yields 4-(chlorosulfonyl)benzoic acid.

Amination : The final step is the reaction of 4-(chlorosulfonyl)benzoic acid with diisobutylamine. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N-S bond of the sulfonamide. This reaction yields the target compound, this compound. researchgate.net

An alternative, more modern route, adapted from the synthesis of its close analogue probenecid (B1678239), uses p-aminobenzoic acid as the starting material. google.comnewdrugapprovals.org This involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide and hydrochloric acid to form the 4-(chlorosulfonyl)benzoic acid intermediate in a water-based system. google.com This intermediate is then reacted with diisobutylamine to give the final product.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. Drawing parallels from the well-documented synthesis of probenecid (4-(Di-n-propylsulfamoyl)benzoic acid), key parameters for the final amination step can be fine-tuned. google.comnewdrugapprovals.org The reaction is typically carried out in an aqueous medium where the 4-(chlorosulfonyl)benzoic acid is added in batches to a solution containing an excess of the amine. google.com

Key optimization parameters include:

Temperature : The amination reaction is often controlled at a moderately elevated temperature, for instance, between 40-50°C, to ensure a reasonable reaction rate without promoting side reactions. google.comnewdrugapprovals.org

Reagent Ratio : Using a molar excess of diisobutylamine helps to ensure the complete consumption of the sulfonyl chloride intermediate and can also act as a base to neutralize the HCl byproduct formed during the reaction. google.com

pH Control : After the reaction is complete, the pH is adjusted to an acidic range (e.g., pH 2-3) using an acid like HCl. google.comnewdrugapprovals.org This step protonates the carboxylic acid group, causing the final product, which is sparingly soluble in acidic water, to precipitate, allowing for its isolation by filtration. google.com

Reaction Time : Stirring for a period of 2 to 4 hours after the addition of the sulfonyl chloride is typically sufficient for the reaction to reach completion. google.comnewdrugapprovals.org

The table below illustrates how conditions can be varied, based on a patented probenecid synthesis, which is directly analogous to the synthesis of the target compound.

| Parameter | Condition 1 newdrugapprovals.org | Condition 2 google.com | Effect on Outcome |

| Starting Material | p-Aminobenzoic acid | p-Aminobenzoic acid | Consistent starting point for a modern, water-based synthesis. |

| Amine | Dipropylamine | Dipropylamine | For the target compound, this would be Diisobutylamine. |

| Amine Ratio (mol) | 3.0 eq (1.5 mol) | 3.8 eq (1.9 mol) | A higher excess of amine can lead to a higher yield by ensuring complete reaction of the intermediate. |

| Reaction Temp. | 40-50 °C | 40-50 °C | This temperature range provides a good balance between reaction rate and stability. |

| Reaction Time | 3 hours | 2 hours | Shorter reaction times can be sufficient, improving process efficiency. |

| Final pH | 2-3 | 2-3 | Critical for product precipitation and isolation. |

| Overall Yield | 86.2% | 90.9% | Optimization of reagent ratios and purification steps leads to improved yields. |

| Purity | 98.2% | 98.7% | Higher purity achieved with optimized conditions. |

This data is for the synthesis of Probenecid but demonstrates the principles applicable to this compound.

Regioselective and Stereoselective Synthesis Considerations for this compound

Regioselectivity in the synthesis of this compound is primarily controlled by the choice of the starting material. When the synthesis begins with a para-substituted benzene derivative like p-toluic acid or p-aminobenzoic acid, the directing effects of the methyl or amino group guide the incoming sulfonyl chloride group to the desired para position. researchgate.netgoogle.com This inherent regioselectivity of electrophilic aromatic substitution on a pre-functionalized ring ensures the formation of the 4-substituted isomer, which is crucial for the compound's structure.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral amines were used in place of diisobutylamine, or if the benzoic acid moiety contained chiral centers, then diastereomeric products could be formed, and stereoselective control would become a significant consideration.

Advanced Derivatization Strategies for the Diisobutylsulfamoyl Moiety

The diisobutylsulfamoyl group offers opportunities for structural modification to explore structure-activity relationships. While direct derivatization of the diisobutyl groups is not common, the synthesis can be adapted by using different secondary amines in the final amination step. This allows for the introduction of a wide variety of alkyl or cyclic groups on the sulfonamide nitrogen, altering the lipophilicity and steric properties of this part of the molecule.

For example, research on related sulfamoyl benzoic acid analogues has involved coupling the sulfonyl chloride intermediate with various complex amines to produce a library of compounds with diverse "tail groups". nih.gov This approach is a key strategy in medicinal chemistry for optimizing the biological activity of a lead compound.

Functionalization Approaches for the Benzoic Acid Moiety

The benzoic acid portion of the molecule provides several avenues for functionalization.

Esterification : The carboxylic acid can be converted into an ester. For instance, reaction with methanol (B129727) can produce Methyl 4-(N,N-diisobutylsulfamoyl)benzoate. Esters often function as prodrugs, which can be hydrolyzed back to the active carboxylic acid in the body.

Amidation : The carboxylic acid can be coupled with amines to form amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). prepchem.com

Ring Substitution : The aromatic ring itself can be further functionalized. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, allow for the selective introduction of substituents at the ortho or meta positions relative to the existing groups. google.commdpi.com For example, palladium-catalyzed reactions can introduce acetoxy or olefin groups at the meta-position, while iridium-catalyzed reactions can achieve ortho-amination. researchgate.netmdpi.com Another strategy involves using the existing sulfamoyl group to direct substitution to other positions on the ring. nih.gov

Green Chemistry and Sustainable Synthesis of Sulfamoylbenzoic Acid Derivatives

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. sigmaaldrich.com The synthesis of sulfamoylbenzoic acid derivatives has seen advancements in this area.

A prime example is the development of a water-phase synthetic method for probenecid, which is directly applicable to this compound. google.com This process offers several green advantages over classical routes that use volatile and often toxic organic solvents:

Use of Water as a Solvent : The synthesis, from diazotization to the final amination, is conducted in water, which is a benign and environmentally friendly solvent. google.combldpharm.com

Reduced Byproducts : The reaction pathway is designed to minimize the formation of byproducts, leading to higher purity and less waste. google.com

Avoidance of Virulent Reagents : The method avoids the use of particularly hazardous chemicals often employed in traditional organic synthesis. google.com

Other green approaches applicable to sulfonamide synthesis in general include the use of recyclable nanocatalysts and conducting reactions in alternative media like Polyethylene glycol (PEG) or under solvent-free (neat) conditions. nih.govbldpharm.com

Computational Chemistry and Theoretical Investigations of 4 Diisobutylsulfamoyl Benzoic Acid

Molecular Modeling and Conformational Analysis of 4-Diisobutylsulfamoyl-benzoic Acid

Molecular modeling of this compound involves the creation of a three-dimensional representation of the molecule to study its behavior. Conformational analysis, a key aspect of this modeling, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For derivatives of benzoic acid, this analysis is crucial as the molecule's conformation can significantly influence its biological activity. nih.gov

The flexibility of the diisobutylsulfamoyl group and the rotational freedom of the bond connecting it to the benzoic acid ring are primary focuses of conformational analysis. Different conformers can exhibit varying energies, and identifying the most stable, low-energy conformations is essential for understanding how the molecule interacts with biological targets. nih.gov Computational methods, such as those based on density functional theory (DFT), are employed to calculate the potential energy surface of the molecule, revealing the energy landscapes of different conformations. researchgate.net This analysis helps in understanding the conformational preferences of the molecule and how these might change in different environments, such as in solution or when bound to a protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interaction with other molecules. researchgate.net These calculations, often performed using DFT methods, can predict various electronic parameters that are not easily accessible through experimental techniques alone. researchgate.netniscpr.res.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO represents its ability to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. actascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. actascientific.com

For derivatives of benzoic acid, FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions. researchgate.net For instance, the distribution of the HOMO and LUMO across the molecule can indicate which atoms are the primary sites for nucleophilic or electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP) mapping, is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is invaluable for understanding and predicting how a molecule will interact with other molecules, particularly biological targets like proteins. deeporigin.comlibretexts.org The EPS map uses a color scale to represent different regions of electrostatic potential, with red typically indicating electron-rich, negative potential areas (prone to electrophilic attack) and blue indicating electron-poor, positive potential areas (prone to nucleophilic attack). deeporigin.com

In the context of this compound, the EPS map can highlight the electronegative oxygen atoms of the carboxyl and sulfamoyl groups as potential hydrogen bond acceptors, and the hydrogen of the carboxyl group as a potential hydrogen bond donor. walisongo.ac.id This information is crucial for predicting the binding orientation of the molecule within a protein's active site. deeporigin.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org In drug discovery, MD simulations are employed to investigate the stability of a ligand-protein complex and to characterize the detailed interactions between the ligand and its target. najah.edunih.gov

Starting with a docked pose of this compound within a target protein, an MD simulation can reveal how the complex behaves in a simulated physiological environment, including water and ions. najah.edu The simulation provides insights into the flexibility of both the ligand and the protein, and how they adapt to each other to form a stable complex. nih.gov Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Furthermore, analysis of the simulation trajectory can reveal the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. najah.edu

Virtual Screening Methodologies for Identifying Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For identifying novel analogues of this compound, various virtual screening methodologies can be employed.

One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. This method involves docking a large number of candidate molecules into the binding site of the target and scoring them based on their predicted binding affinity. Another approach is ligand-based virtual screening, which uses the structure of a known active molecule, such as this compound, as a template to search for other molecules with similar properties. This can involve searching for molecules with similar 2D chemical structures or 3D shapes and electrostatic properties.

These screening methods can be combined in a multi-stage approach to improve the efficiency and accuracy of identifying promising new compounds. nih.gov The identified hits can then be synthesized and tested experimentally.

Theoretical Reactivity Studies and Mechanistic Insights

Theoretical reactivity studies utilize quantum chemical calculations to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. For this compound, these studies can provide insights into its metabolic pathways, potential for degradation, and the mechanisms by which it inhibits its target.

By calculating parameters such as global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity index), researchers can gain a quantitative understanding of the molecule's reactivity. actascientific.com Furthermore, computational methods can be used to model the transition states of reactions involving the molecule, providing detailed mechanistic information that can be difficult to obtain through experimental means alone. For instance, these studies can help to understand the role of substituents on the benzoic acid ring in modulating its reactivity and biological activity. rsc.org

Structure Activity Relationship Sar Studies of 4 Diisobutylsulfamoyl Benzoic Acid Derivatives

Systematic Structural Modifications of the 4-Diisobutylsulfamoyl-benzoic Acid Scaffold

The exploration of the this compound scaffold has been a subject of medicinal chemistry aimed at optimizing its therapeutic potential. The structure of this compound presents several key regions for modification, which researchers have systematically altered to probe the structure-activity relationships. nih.gov These regions generally include the N,N-diisobutyl group attached to the sulfonamide nitrogen, the sulfamoyl linker itself, and the benzoic acid ring. nih.govnih.gov

Initial studies often begin with a hit compound, such as a 4-sulfamoylbenzoic acid derivative identified through screening, which then serves as a template for further optimization. researchgate.net The synthetic strategy for creating analogues typically involves the reaction of a substituted 4-(chlorosulfonyl)benzoic acid derivative with a desired amine, in this case, diisobutylamine (B89472), to form the sulfonamide bond. nih.gov

Modifications can be broadly categorized:

Alterations at the Sulfonamide Nitrogen: The diisobutyl groups can be replaced with a wide variety of other substituents, including different alkyl chains, cyclic or heterocyclic rings, and aryl moieties. researchgate.net

Modifications of the Benzoic Acid Ring: Substituents can be introduced at various positions on the phenyl ring to influence electronic properties, lipophilicity, and steric interactions with the biological target.

Changes to the Carboxylic Acid Group: The carboxylic acid can be esterified or converted to other bioisosteres to alter pharmacokinetic properties. nih.govresearchgate.net

These systematic modifications allow for a detailed mapping of the chemical space around the parent scaffold, leading to a better understanding of the molecular interactions that drive biological activity.

Correlation of Diisobutyl Substituent Variations with Biological Activity Profiles

The nature of the substituents on the sulfonamide nitrogen plays a pivotal role in determining the biological activity of 4-sulfamoylbenzoic acid derivatives. While specific data on a wide range of diisobutyl variations for the exact this compound is limited in the provided results, general principles can be drawn from studies on related N,N-disubstituted 4-sulfamoylbenzoic acids.

In a study of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), a derivative with N,N-disubstituted groups was used as a starting point for structural modifications. researchgate.net The research involved replacing these substituents with a variety of other groups, including naphthyl, indolylalkyl, and substituted phenyl moieties. researchgate.net The findings indicated that simply replacing the initial N-substituents did not lead to a significant increase in activity, suggesting that the nature and structure of these substituents are critical for potent inhibition. researchgate.net It was only when the structure was modified to more closely resemble known potent inhibitors that submicromolar activity was achieved. researchgate.net

This suggests that the size, lipophilicity, and potential for specific interactions of the N-substituents are finely tuned for optimal binding to the target protein. The branched, bulky nature of the diisobutyl groups likely contributes to a specific hydrophobic interaction within the binding pocket of its target.

Influence of Sulfamoyl Moiety Alterations on Target Engagement

The sulfamoyl moiety (-SO2NH-) is a crucial functional group in many biologically active molecules, often referred to as a "molecular chimera" due to its ability to form hydrogen bonds and engage in interactions within unipolar environments in proteins. nih.gov In the context of this compound, this linker is central to orienting the diisobutyl and benzoic acid components for effective target engagement.

Alterations to the sulfamoyl moiety can have profound effects on biological activity. For instance, replacing the sulfur atom with other groups or altering the substitution pattern on the nitrogen can disrupt key interactions with the target protein. nih.gov The sulfonamide group is a significant feature in modern pharmaceuticals because it allows for straightforward chemical modifications where even minor changes can lead to improved drug candidates. nih.gov

In the design of specific agonists for the LPA2 receptor, a sulfamoyl benzoic acid scaffold was identified as a promising template. nih.gov Molecular modeling studies indicated that the sulfamoyl moiety contributed to improved binding affinity compared to other linkers. nih.gov This highlights the importance of the specific geometry and electronic properties of the sulfonamide group in establishing and maintaining potent interactions with the biological target. The ability of the sulfonamide to act as both a hydrogen bond donor (the N-H, if present) and acceptor (the sulfonyl oxygens) is a key determinant of its role in target engagement. nih.gov

Impact of Benzoic Acid Ring Substitutions on Potency and Selectivity

The benzoic acid portion of the this compound scaffold is a critical determinant of potency and selectivity, offering a versatile platform for structural modifications. The position, number, and electronic nature of substituents on the phenyl ring can significantly modulate the molecule's interaction with its biological target.

Studies on various benzoic acid derivatives have consistently shown that substitutions on the aromatic ring influence biological activity. For example, in the development of inhibitors for the protein phosphatase Slingshot, para-substituted benzoic acid derivatives were identified as potent candidates. nih.gov Similarly, research on antifungal benzoic acid derivatives revealed that specific substitutions are crucial for activity. nih.gov

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups has been a common strategy. In the context of histone deacetylase (HDAC) inhibitors, it was found that benzoic acid derivatives with more free hydroxyl groups exhibited better inhibitory activity. nih.gov For instance, 3,4-dihydroxybenzoic acid showed greater HDAC inhibition than its dimethoxy counterpart, suggesting that hydrogen bonding from the hydroxyl groups is important for target interaction. nih.gov

In another study on N-benzimidazole-derived carboxamides, the type and number of substituents on the phenyl ring, along with substitutions on the benzimidazole (B57391) core, were shown to strongly impact antiproliferative and antioxidative activity. mdpi.com This underscores the principle that the substitution pattern on the benzoic acid ring must be carefully optimized to achieve the desired biological effect.

Table 1: Impact of Benzoic Acid Ring Substitutions on Biological Activity

| Compound Series | Substitution Pattern | Observed Effect | Reference |

|---|---|---|---|

| HDAC Inhibitors | Increased number of hydroxyl groups | Enhanced HDAC inhibitory activity | nih.gov |

| Antisickling Agents | Strong electron-donating groups | Potent antisickling activity | iomcworld.com |

| N-benzimidazole Carboxamides | Hydroxy and methoxy substitutions | Pronounced antiproliferative activity | mdpi.com |

| Antifungal Agents | Specific substitutions (not detailed) | Crucial for antifungal activity | nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR can provide predictive models to guide the design of more potent and selective compounds.

While a specific QSAR study for this compound was not found in the search results, studies on structurally related compounds illustrate the approach. For a series of benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR models were successfully developed. nih.gov These models revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial, while the presence of heteroatoms like N, O, or S at a specific position decreased activity. nih.gov

A similar approach could be applied to this compound analogues. A QSAR model for this series would likely incorporate descriptors such as:

Hydrophobicity (logP): To quantify the contribution of the diisobutyl groups and any other lipophilic substituents.

Electronic Parameters (e.g., Hammett constants): To describe the effect of substituents on the benzoic acid ring.

Steric Parameters (e.g., Taft parameters, molar refractivity): To model the influence of the size and shape of various substituents.

By generating a dataset of analogues with varying substituents and corresponding biological activities, a robust QSAR model could be built to rationalize the SAR and predict the activity of novel, unsynthesized compounds.

Integration of Computational Predictions with Experimental SAR Data

The synergy between computational modeling and experimental SAR studies is a cornerstone of modern drug discovery. For this compound and its derivatives, integrating these two approaches provides a deeper understanding of the molecular basis of their activity and accelerates the optimization process.

Computational techniques, particularly molecular docking, are frequently used to visualize and analyze how these molecules might bind to their protein targets. For example, in the development of LPA2 receptor agonists, computational docking was used to rationalize the experimental SAR data. nih.gov The models helped to explain why certain modifications, such as changing the length of a linker, led to increased potency. nih.gov Similarly, docking studies of benzoic acid derivatives as HDAC inhibitors helped to understand their mode of action and identify key structural requirements for potent inhibition. nih.gov

The process typically involves:

Experimental Screening and SAR: A series of compounds is synthesized and tested to generate initial SAR data.

Homology Modeling/Target Identification: If the 3D structure of the target protein is unknown, a model may be built.

Molecular Docking: The synthesized compounds are docked into the binding site of the target protein to predict binding poses and energies.

Rationalization and Prediction: The docking results are used to explain the observed experimental SAR. For instance, a highly active compound might show key hydrogen bonds or hydrophobic interactions in the computational model that are absent for a less active analogue. The model can then be used to predict which new modifications are most likely to improve activity.

Iterative Design and Synthesis: Guided by the computational predictions, new analogues are designed, synthesized, and tested, further refining the SAR and the computational model.

This integrated approach was also used in the design of ferrocene-modified tyrosine kinase inhibitors, where molecular docking supported the experimental findings and showed how substitutions altered binding interactions. mdpi.com For this compound derivatives, such an approach would be invaluable for elucidating the precise role of the diisobutyl groups, the sulfamoyl linker, and the benzoic acid substitutions in achieving potent and selective biological activity.

Future Directions in Academic Research on 4 Diisobutylsulfamoyl Benzoic Acid

Exploration of Novel Synthetic Methodologies for Diversification and Efficiency

The future of synthesizing 4-Diisobutylsulfamoyl-benzoic acid and its analogs lies in developing more efficient, versatile, and scalable methods. Traditional multi-step syntheses, which often begin with the chlorosulfonation of a benzoic acid precursor followed by reaction with an appropriate amine, are being re-evaluated to improve yields and expand the accessible chemical diversity. nih.govresearchgate.net

Research is moving towards innovative strategies that offer greater control and efficiency. One approach involves the late-stage functionalization of the sulfamoylbenzoic acid core, allowing for the rapid creation of a library of derivatives from a common intermediate. For instance, methods are being developed to modify the aromatic ring or the amine substituents after the main scaffold is assembled. researchgate.net This contrasts with earlier methods where diversity was primarily introduced by varying the initial amine or benzoic acid starting materials. researchgate.netgoogle.com

A key objective is the synthesis of analogs with modified linkers and head groups to fine-tune their biological activity. nih.gov For example, reacting a precursor like 2-sulfamoylbenzoic acid ethyl ester with various bromoalkyl compounds allows for the systematic extension of a linker chain, which can be crucial for optimizing interactions with a biological target. nih.gov The subsequent hydrolysis of the ester to the final carboxylic acid is a critical step, with reagents like lithium hydroxide (B78521) or potassium carbonate being employed to afford the final products in moderate to quantitative yields. nih.gov

The development of one-pot or streamlined multi-component reactions is another promising frontier. These methods reduce the number of purification steps, save time and resources, and are more environmentally friendly. The table below compares a traditional synthetic approach with a potential streamlined methodology.

| Feature | Traditional Synthesis | Future Streamlined Synthesis |

| Starting Materials | 2,4-dichloro benzoic acid, Chlorosulfonic acid, various amines | Pre-functionalized benzoic acid, novel sulfonamide coupling agents |

| Number of Steps | Multiple sequential steps (chlorosulfonation, amination, hydrolysis) | Fewer steps, potentially one-pot or tandem reactions |

| Purification | Required after each step | Reduced, purification of final product only |

| Efficiency/Yield | Often moderate | Potentially higher overall yield |

| Diversification | Limited by availability of starting amines | Late-stage functionalization allows for broader diversity |

These advanced synthetic strategies are crucial for building diverse libraries of sulfamoylbenzoic acid derivatives, enabling a more thorough exploration of their structure-activity relationships (SAR). nih.gov

Integration of Advanced Computational Techniques for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in guiding the development of new sulfamoylbenzoic acid derivatives. By integrating techniques like molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov

Molecular docking studies, for example, allow scientists to predict how different analogs of this compound will bind to the active site of a target protein. nih.govnih.gov These models can reveal key interactions, such as hydrogen bonds and pi-stacking interactions, that are critical for a compound's potency. nih.gov In the design of analogs targeting lysophosphatidic acid (LPA) receptors, computational docking was used to rationalize the experimental structure-activity relationship, guiding modifications to the linker and head group of the molecules to achieve subnanomolar activity. nih.govnih.gov

Similarly, when developing inhibitors for enzymes like α-glucosidase and α-amylase, docking studies helped to confirm that the designed compounds could effectively interact with the enzymes' active sites. nih.gov Computational tools are also used to predict the drug-likeness and pharmacokinetic properties of new derivatives, helping to identify candidates with favorable profiles for further development. nih.gov This predictive power allows for a more rational, hypothesis-driven approach to drug design, moving beyond traditional trial-and-error synthesis. researchgate.net

| Computational Technique | Application in Sulfamoylbenzoic Acid Research | Predicted Outcome |

| Molecular Docking | Simulating the binding of derivatives to target proteins (e.g., hCAs, LPA receptors). nih.govnih.gov | Binding affinity, orientation, and key molecular interactions. nih.gov |

| QSAR | Building models that correlate chemical structure with biological activity. | Predicting the potency of unsynthesized analogs. |

| Molecular Dynamics | Simulating the movement of the compound within the binding pocket over time. | Stability of the protein-ligand complex. |

| In Silico ADMET | Predicting pharmacokinetic and toxicity properties. nih.gov | Drug-likeness, metabolic stability, potential toxicity issues. |

The synergy between computational prediction and empirical synthesis accelerates the discovery of potent and selective modulators of biological targets. mdpi.com

Identification of Undiscovered Molecular Targets for Sulfamoylbenzoic Acid Derivatives

While some targets of sulfamoylbenzoic acids are known, a significant area of future research is the identification of novel molecular targets to understand their full biological effects and therapeutic potential. The well-known drug Probenecid (B1678239), which shares structural similarities with this compound, is a prime example. While its primary targets are renal transporters like OAT1, OAT3, and URAT1, it is known to interact with other proteins, and its full range of effects is still being explored. nih.govnih.gov

Future research will likely employ unbiased, large-scale screening methods to uncover new binding partners for this class of compounds. Techniques such as chemical proteomics, where a derivative of the compound is used as "bait" to pull down its interacting proteins from cell lysates, can reveal a comprehensive profile of its targets.

Furthermore, given the structural diversity that can be achieved through modern synthesis, libraries of sulfamoylbenzoic acid derivatives can be screened against panels of hundreds of different enzymes, receptors, and ion channels. researchgate.net This could reveal unexpected activities. For example, derivatives of the related sulfamoyl benzamides have been investigated as glucokinase activators for diabetes, while other benzoic acid derivatives have been explored as inhibitors of carbonic anhydrase and acetylcholinesterase for Alzheimer's disease. researchgate.netnih.gov This suggests that the sulfamoylbenzoic acid scaffold is a "privileged structure" that can be adapted to interact with a wide range of targets. Research has also identified derivatives active against cytosolic phospholipase A2α. researchgate.net

Identifying these undiscovered targets is crucial for two reasons: it can reveal new therapeutic applications for existing compounds and help to explain or predict potential off-target effects. nih.gov

Development of Chemical Probes for Biological System Interrogation

A pivotal future direction is the modification of this compound and its analogs to create chemical probes. mskcc.org These specialized tools are essential for dissecting complex biological processes within the native cellular environment. bohrium.com A chemical probe is typically created by attaching a reporter tag—such as a fluorescent molecule, a biotin (B1667282) group, or a clickable alkyne handle—to the parent compound. mskcc.org

This modification allows researchers to visualize the compound in cells, track its interactions, and identify its binding partners. For example, a fluorescently-labeled version of a sulfamoylbenzoic acid derivative could be used in microscopy to determine its precise subcellular localization. A biotinylated version could be used in pull-down experiments followed by mass spectrometry to identify the full suite of proteins it interacts with inside a cell. mskcc.org

The development of these probes requires sophisticated synthetic chemistry to ensure that the addition of the tag does not disrupt the compound's original biological activity. mskcc.orgox.ac.uk The creation of high-quality, selective, and well-characterized chemical probes from the sulfamoylbenzoic acid scaffold will enable researchers to ask and answer fundamental questions about the biological pathways these molecules modulate. bohrium.com This approach transforms a potential therapeutic agent into a powerful research tool for fundamental biological discovery. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-diisobutylsulfamoyl-benzoic acid, and how can reaction conditions be standardized to improve yield?

- The synthesis of sulfamoyl-substituted benzoic acids typically involves sulfamoylation of a benzoic acid precursor. For example, sulfamoyl groups can be introduced via nucleophilic substitution using sulfamoyl chlorides under basic conditions (e.g., pyridine or triethylamine) . Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic methods?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Reference standards like 4-hydroxybenzoic acid derivatives can aid in method validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity, with attention to sulfamoyl proton signals (δ 1.0–2.5 ppm for isobutyl groups) and carboxylic acid resonance (δ ~12 ppm) .

Q. What solvent systems are suitable for dissolving this compound in biological assays?

- Polar aprotic solvents (e.g., DMSO or DMF) are effective for initial dissolution. For aqueous compatibility, dilute solutions in phosphate-buffered saline (PBS) adjusted to pH 7.4 are recommended. Sonication or mild heating (≤40°C) may enhance solubility .

Advanced Research Questions

Q. How do steric effects of the diisobutylsulfamoyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- The bulky diisobutylsulfamoyl group creates steric hindrance, reducing reaction rates in SN2 mechanisms. Computational modeling (e.g., DFT) can predict regioselectivity, while kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) can validate steric contributions . Contrast with less hindered analogs (e.g., methylsulfamoyl derivatives) to isolate steric effects .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Discrepancies may arise from impurity profiles (e.g., residual solvents or byproducts) or assay conditions (e.g., cell line variability). Mitigation steps include:

- Reproducing assays with independently synthesized batches .

- Cross-validating results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

- Reporting detailed experimental parameters (e.g., solvent concentration, incubation time) to identify confounding factors .

Q. How can researchers design derivatives of this compound to enhance target selectivity in enzyme inhibition studies?

- Rational design should focus on:

- Bioisosteric replacement : Substituting the carboxylic acid with a tetrazole or sulfonamide group to modulate pKa and membrane permeability .

- Side-chain modifications : Introducing halogen atoms (e.g., fluorine) at meta/para positions to enhance binding to hydrophobic enzyme pockets .

- Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal steric and electronic complementarity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products of this compound under accelerated stability conditions?

- Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) paired with LC-MS/MS can identify major degradation pathways. For example, sulfamoyl bond cleavage under acidic conditions may yield benzoic acid and diisobutylamine derivatives . Quantify degradation products using validated HPLC methods with diode-array detection .

Q. How can researchers optimize the storage conditions of this compound to prevent hydrolysis or oxidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.